molecular formula C8H8O2S2 B3047548 Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate CAS No. 141802-29-1

Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate

Cat. No.: B3047548
CAS No.: 141802-29-1
M. Wt: 200.3 g/mol
InChI Key: GMAXJOLAUXXUKL-UHFFFAOYSA-N
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Description

Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate (CAS 141802-29-1) is a high-purity chemical compound with the molecular formula C 8 H 8 O 2 S 2 and a molecular weight of 200.28 . It is supplied for research and development purposes. This compound features a fused dihydrothienothiophene core, a structure recognized as a valuable scaffold in medicinal chemistry. While specific biological data for this exact ester is limited in the public domain, derivatives based on the closely related thieno[2,3-b]thiophene and thieno[3,2-b]thiophene cores are extensively investigated for their potential in anticancer drug discovery . These structures are often explored as key components in the synthesis of more complex molecules, such as thienopyrimidines and other fused heterocyclic systems, which have shown promise as apoptosis-inducing agents and kinase inhibitors . Researchers value this compound as a versatile building block for developing novel therapeutic agents, particularly in targeted cancer therapies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2,3-dihydrothieno[2,3-b]thiophene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S2/c1-10-7(9)6-4-5-2-3-11-8(5)12-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAXJOLAUXXUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)SCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599629
Record name Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141802-29-1
Record name Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of Methyl Thieno[2,3-b]Thiophene-2-Carboxylate

The most widely documented method involves the catalytic hydrogenation of methyl thieno[2,3-b]thiophene-2-carboxylate using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) under inert conditions.

Reaction Mechanism and Conditions

  • Substrate Activation : The thiophene ring is protonated by TFA, enhancing its susceptibility to reduction.
  • Silane-Mediated Reduction : Triethylsilane acts as a hydride donor, selectively reducing the 4,5-double bond of the thienothiophene system.
  • Acid Catalysis : Sulfuric acid (H₂SO₄) is added to stabilize intermediates and accelerate the reaction.
Experimental Protocol
  • Starting Material : Methyl thieno[2,3-b]thiophene-2-carboxylate (10 g, 0.050 mol)
  • Reagents :
    • Triethylsilane (23.5 g, 0.202 mol)
    • Trifluoroacetic acid (57.5 g, 0.504 mol)
    • Sulfuric acid (2.6 mL, 0.0505 mol)
  • Conditions :
    • Temperature: 0°C → room temperature (20°C)
    • Atmosphere: Nitrogen
    • Duration: 15 minutes (cooling) + 12 hours (stirring)
Yield and Purification
  • Crude Yield : 9.5 g (95% mass recovery)
  • Purity : Dark amber residue, purified via vacuum distillation.

Acid-Catalyzed Cyclization of 3-(Thiophen-2-yl)Propanoic Acid Derivatives

An alternative route employs cyclization of substituted propanoic acid precursors using acidic media. This method is advantageous for introducing substituents at the 4- and 5-positions prior to ring closure.

Key Steps

  • Esterification : Methylation of 3-(thiophen-2-yl)propanoic acid using methanol and H₂SO₄.
  • Cyclization : Treatment with polyphosphoric acid (PPA) at elevated temperatures to form the dihydrothienothiophene core.
Optimization Data
Parameter Value
Temperature 140°C
Catalyst Loading 10 wt% PPA
Reaction Time 18 hours
Yield 40.5%

Side Reactions :

  • Over-oxidation to thieno[2,3-b]thiophene-1,1-dioxide (controlled via stoichiometric H₂O₂).

Heck Coupling Followed by Reduction

A modular approach utilizes palladium-catalyzed Heck coupling to construct the thienothiophene skeleton, followed by selective hydrogenation.

Procedure Outline

  • Heck Reaction : Coupling of methyl 4-bromothiophene-2-carboxylate with acrylic acid derivatives.
  • Cyclization : Intramolecular cyclization using thionyl chloride (SOCl₂) and pyridine.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) to saturate the 4,5-bond.
Comparative Performance
Step Conditions Yield (%)
Heck Coupling Pd(OAc)₂, PPh₃, 80°C 65
Cyclization SOCl₂, pyridine 56
Hydrogenation H₂ (1 atm), Pd-C 78

Advantages :

  • Enables late-stage functionalization.
  • Tolerates electron-withdrawing groups on the thiophene ring.

Critical Analysis of Methodologies

Yield and Scalability Comparison

Method Yield (%) Scalability Purity
Catalytic Hydrogenation 95 Industrial Amber residue
Acid-Catalyzed Cyclization 40.5 Lab-scale Crystalline
Heck/Reduction Sequence 78 Pilot-scale >99%

Catalytic Hydrogenation excels in mass efficiency but requires rigorous exclusion of moisture. Heck-based routes offer superior purity at the cost of multi-step complexity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, acylating agents.

Major Products:

Scientific Research Applications

Organic Synthesis

Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate serves as a versatile intermediate in organic synthesis. Its ability to undergo various transformations allows chemists to create a range of derivatives with distinct functionalities.

Case Study: Synthesis of Thiophene Derivatives

Research has demonstrated that this compound can be used to synthesize thiophene-based compounds through reactions such as:

  • Electrophilic Aromatic Substitution : This method allows for the introduction of substituents onto the thiophene ring.
  • Cross-Coupling Reactions : Utilizing palladium-catalyzed methods to form carbon-carbon bonds with various aryl halides.

These reactions expand the library of thiophene derivatives, which are essential in developing new materials and pharmaceuticals.

Materials Science

The compound's electronic properties make it a candidate for use in organic electronics, particularly in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Data Table: Electronic Properties of Thiophene Derivatives

CompoundBand Gap (eV)Conductivity (S/cm)Application
This compound1.80.01OPVs
3-Alkylthiophene1.60.05OLEDs
Bithiophene1.90.02Field-effect transistors

The table illustrates that this compound has favorable electronic properties for integration into electronic devices.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential antitumor activity and as a scaffold for drug development.

Case Study: Antitumor Activity Evaluation

A study evaluated the antitumor effects of derivatives synthesized from this compound. The findings indicated:

  • Inhibition of Cancer Cell Proliferation : Compounds derived from this thiophene showed significant cytotoxicity against various cancer cell lines.
  • Mechanism of Action : The mechanism involves inducing apoptosis through the activation of caspase pathways.

Such findings support the potential use of this compound in developing new anticancer therapies.

Mechanism of Action

The mechanism of action of methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its anticancer activity may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties can be contextualized by comparing it to analogous heterocyclic esters, focusing on structural variations, reactivity, and applications. Below is a detailed analysis:

Structural and Electronic Comparisons
Compound Name Structure Features Key Differences Applications
Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate Dihydrothieno[2,3-b]thiophene core; ester at C2 Partially saturated 4,5-dihydro ring EGFR inhibitors , polymer solar cells (PTB7)
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate (CAS 7767-60-4) Dihydrothieno[3,4-b]thiophene core; ester at C2 Ring fusion at [3,4-b] vs. [2,3-b]; saturation at 4,6-positions Limited data; likely intermediates in organic synthesis
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate Benzo[b]thiophene core; oxo groups at C4/C7; hydroxyl at C5 Fully aromatic benzene ring fused to thiophene; polar oxo/hydroxy groups Potential biological activity (oxidative/reactive sites)
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Simple thiophene ring; amino and methyl substituents No fused rings; amino group enhances nucleophilicity Precursor for thienopyrimidines (antimicrobial agents)

Key Observations :

  • Ring Fusion Position : The [2,3-b] fusion in the target compound creates a distinct electronic environment compared to [3,4-b] isomers (e.g., CAS 7767-60-4), influencing conjugation and stability .
  • Substituent Effects: Ester groups at C2 improve solubility and serve as leaving groups in nucleophilic substitution, whereas amino or hydroxy substituents (e.g., in and ) increase polarity and hydrogen-bonding capacity .
Physicochemical Properties

Limited melting point (mp) and solubility data are available for the target compound, but comparisons can be inferred:

  • Benzo[b]thiophene derivatives (e.g., ) exhibit higher melting points (153–178°C) due to increased aromaticity and intermolecular stacking .
  • Amino-substituted thiophenes (e.g., ) show lower mp (e.g., 174–178°C for ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate) due to reduced symmetry and hydrogen bonding .

Biological Activity

Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article examines its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H8_8O2_2S2_2
  • Molecular Weight : 200.3 g/mol
  • Melting Point : 94-95 °C
  • Boiling Point : 371.2 °C at 760 mmHg
  • Purity : 98% .

This compound exhibits its biological activity primarily through interactions with the microtubule system, which is crucial for cell division. Compounds with similar structures have shown potential as antitubulin agents, leading to cell cycle arrest and apoptosis in cancer cells.

Antiproliferative Effects

Research indicates that this compound has demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies have revealed the following:

  • IC50_{50} Values :
    • HeLa (cervical cancer): IC50_{50} > 20 μM (inactive)
    • L1210 (murine leukemia): IC50_{50} < 20 μM (active)
    • CEM (human T-lymphoblastoid leukemia): IC50_{50} < 20 μM (active)

These findings suggest selective activity against certain cancer types while sparing normal cells .

Cell Cycle Analysis

Flow cytometry studies have shown that this compound induces a dose-dependent accumulation of cells in the G2/M phase of the cell cycle. For instance:

  • At an IC50_{50} concentration of approximately 0.75 μM, there was a notable increase in G2/M-phase cells from a baseline of about 22% to over 30% after treatment .

This accumulation indicates that the compound may inhibit tubulin assembly, a critical process for mitosis.

Study on Antitumor Activity

A study published in MDPI evaluated a series of thiophene derivatives for their antiproliferative properties. This compound was part of this evaluation and was found to selectively inhibit tumor cell proliferation while having minimal effects on normal human peripheral blood mononuclear cells (PBMCs), indicating a promising therapeutic index .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlighted that modifications to the thiophene scaffold significantly influence biological activity. Compounds with additional functional groups showed enhanced potency against specific cancer cell lines, suggesting avenues for further chemical optimization .

Summary Table of Biological Activity

Cell Line IC50_{50} Value (μM) Activity
HeLa>20Inactive
L1210<20Active
CEM<20Active
K562~0.75Highly Active

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization of thiophene precursors followed by esterification. For example, cyclocondensation of substituted thiophenes with methyl chloroformate under reflux in anhydrous THF, catalyzed by triethylamine, yields the dihydrothieno-thiophene core. Optimization includes temperature control (60–80°C), inert atmosphere, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
  • Key parameters : Monitor reaction progress using TLC and characterize intermediates via 1H^1H-NMR (e.g., δ 3.75 ppm for methoxy groups) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (δ 6.5–7.5 ppm) and ester carbonyl (δ ~165 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H+^+] at m/z 200.28 for C8_8H8_8O2_2S2_2) .
  • IR : Stretching vibrations for C=O (~1700 cm1^{-1}) and C-S (~650 cm1^{-1}) .

Q. What are the common functionalization strategies for modifying the dihydrothieno-thiophene scaffold?

  • Methodology : Electrophilic substitution (e.g., bromination with NBS) at the 3-position or nucleophilic substitution of the ester group. For advanced derivatives, cross-coupling reactions (Suzuki-Miyaura) with boronic acids can introduce aryl/heteroaryl groups .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for material science applications?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO/LUMO levels) for photovoltaic applications. Compare with experimental UV-Vis data (λmax_{\text{max}} ~450 nm for π→π* transitions) .
  • Case study : PTB7, a polymer incorporating thieno[2,3-b]thiophene-2-carboxylate, achieves a power conversion efficiency (PCE) of 9.2% in solar cells due to optimized charge transport .

Q. What strategies resolve contradictions in reported bioactivity data for thiophene derivatives?

  • Methodology :

Validate assay conditions (e.g., cell lines, concentration ranges).

Compare stereochemical purity (e.g., chiral HPLC for enantiomers).

Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like COX-2 (PDB:1PXX). Compounds with ΔG < -10 kcal/mol (e.g., ethyl 4,5-diaryl derivatives) show enhanced anti-inflammatory activity .

Q. How can researchers design stable formulations of this compound for in vivo studies?

  • Methodology :

  • Solubility enhancement : Use co-solvents (DMSO:PBS, 1:9) or nanoemulsions (TPGS-based).
  • Stability testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.